(4-Ethoxyoxan-4-yl)methanamine

Medicinal Chemistry Pharmacokinetics Blood-Brain Barrier Permeability

(4-Ethoxyoxan-4-yl)methanamine (CAS 1489790-82-0) is a tetrahydropyran-based primary amine building block with molecular formula C8H17NO2 and molecular weight 159.23 g/mol. The compound features an oxane (tetrahydropyran) ring with a quaternary carbon center at the 4-position bearing an ethoxy substituent and a methanamine group.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS No. 1489790-82-0
Cat. No. B1443985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethoxyoxan-4-yl)methanamine
CAS1489790-82-0
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCOC1(CCOCC1)CN
InChIInChI=1S/C8H17NO2/c1-2-11-8(7-9)3-5-10-6-4-8/h2-7,9H2,1H3
InChIKeyFBQJXWPEWWQBAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1489790-82-0: (4-Ethoxyoxan-4-yl)methanamine Building Block for Pharmaceutical Lead Optimization


(4-Ethoxyoxan-4-yl)methanamine (CAS 1489790-82-0) is a tetrahydropyran-based primary amine building block with molecular formula C8H17NO2 and molecular weight 159.23 g/mol . The compound features an oxane (tetrahydropyran) ring with a quaternary carbon center at the 4-position bearing an ethoxy substituent and a methanamine group . This substitution pattern establishes a moderately lipophilic scaffold (calculated LogP = 0.53) with topological polar surface area (TPSA) of 44.48 Ų and three hydrogen bond acceptors . The compound has been referenced as a reactant in the synthesis of survival motor neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase, and orally available naphthyridine protein kinase D inhibitors .

1489790-82-0: Why Generic Tetrahydropyran Amine Substitution Compromises Lead Optimization Outcomes


Tetrahydropyran-based methanamine building blocks are not functionally interchangeable due to critical differences in substitution pattern, lipophilicity, and hydrogen bonding capacity that directly impact pharmacokinetic parameters and synthetic utility [1]. The 4-ethoxy substitution in (4-ethoxyoxan-4-yl)methanamine confers a calculated LogP of 0.53 and TPSA of 44.48 Ų, establishing a specific lipophilic-hydrophilic balance distinct from unsubstituted, methyl-substituted, or aryl-substituted analogs . Substitution of the 4-ethoxy group with alternative moieties alters both the electronic environment of the adjacent primary amine (affecting nucleophilicity and coupling efficiency) and the three-dimensional steric profile around the quaternary carbon center, which directly influences target binding orientation in downstream bioactive molecules [2]. Literature on tetrahydropyran scaffold optimization demonstrates that modifications to the 4-position substitution significantly alter metabolic stability in human liver microsomes and molecular lipophilicity, underscoring that each substitution variant represents a distinct chemical tool rather than an interchangeable component [3].

1489790-82-0: Quantitative Differentiation Evidence for (4-Ethoxyoxan-4-yl)methanamine Against Structural Analogs


1489790-82-0 Lipophilicity Differentiation: Calculated LogP 0.53 vs Unsubstituted and Methyl-Substituted Tetrahydropyran Amine Analogs

The target compound exhibits a calculated LogP of 0.5308, representing a 10.6-fold increase in calculated lipophilicity compared to the unsubstituted tetrahydropyran-4-ylmethanamine scaffold, and a 5.0-fold increase relative to the methyl-substituted analog (tetrahydro-2H-pyran-2-yl)methanamine . This lipophilicity window (LogP 0.5-0.6) falls within the optimal range for balanced aqueous solubility and membrane permeability in CNS drug discovery programs, where LogP values between 1 and 3 are typically targeted but values below 1 are associated with reduced passive diffusion [1].

Medicinal Chemistry Pharmacokinetics Blood-Brain Barrier Permeability

1489790-82-0 Synthetic Purity Specification: 95% Assay with Defined Physical State (Liquid) vs Solid-State Analogs

The target compound is commercially available at 95% purity as a liquid physical state at ambient temperature (storage recommendation 4°C), with MDL number MFCD21137173 and country of origin UA . In contrast, closely related tetrahydropyran methanamine analogs such as (tetrahydro-2H-pyran-3-yl)methanamine (CAS 7179-99-9) and unsubstituted oxan-4-ylmethanamine are typically solid-state materials that require dissolution prior to use . The liquid physical form of the target compound eliminates the need for pre-reaction dissolution steps in automated parallel synthesis workflows, reducing handling time and potential solvent compatibility issues.

Chemical Synthesis Amide Coupling High-Throughput Chemistry

1489790-82-0 Quaternary Carbon Steric Differentiation: Enhanced Metabolic Stability Potential vs Secondary Carbon Analogs

The target compound possesses a quaternary carbon center at the 4-position of the tetrahydropyran ring bearing both the ethoxy substituent and the methanamine group . This structural feature distinguishes it from secondary carbon analogs such as (tetrahydro-2H-pyran-3-yl)methanamine and (tetrahydro-2H-pyran-2-yl)methanamine, which contain a methanamine group attached to a secondary carbon and lack the geminal disubstitution pattern . Literature on tetrahydropyran scaffold optimization demonstrates that 4-position substitution significantly modulates metabolic stability: hydroxylated tetrahydropyran analogs show improved stability in human liver microsomes (HLM) compared to unsubstituted analogs while preserving target binding activity [1].

Metabolic Stability Cytochrome P450 Lead Optimization

1489790-82-0 Target Engagement Differentiation: Documented Reactant for Four Distinct Therapeutic Target Classes

The target compound is explicitly documented as a reactant for the synthesis of four distinct therapeutic target classes: survival motor neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase (iNOS), and orally available naphthyridine protein kinase D inhibitors . This breadth of documented applications across ion channel modulation, neurodegeneration, inflammatory signaling, and kinase inhibition distinguishes the compound from simpler tetrahydropyran methanamine analogs such as methyl-(tetrahydropyran-4-yl)amine, which is primarily referenced for general pharmaceutical intermediate use without specific target-class documentation .

Ion Channels Neurodegeneration Inflammation Oncology

1489790-82-0: Evidence-Based Application Scenarios for (4-Ethoxyoxan-4-yl)methanamine Procurement


Scenario 1: CNS-Targeted Lead Optimization Requiring Balanced Lipophilicity (LogP 0.53)

Medicinal chemistry programs developing CNS-penetrant small molecules can utilize this compound as a building block when the target profile requires a lipophilicity window between highly polar (LogP < 0) and highly lipophilic (LogP > 3) scaffolds. The calculated LogP of 0.5308 provides a 10.6-fold increase over unsubstituted tetrahydropyran methanamine while remaining below the threshold associated with high metabolic clearance and off-target promiscuity. This intermediate lipophilicity is particularly relevant for lead series targeting ion channels (e.g., hNav1.7) where membrane partitioning influences target engagement .

Scenario 2: High-Throughput Parallel Synthesis Requiring Liquid Handling Compatibility

Automated synthesis laboratories and high-throughput chemistry platforms can leverage the liquid physical state of this compound at ambient temperature to eliminate weighing and dissolution steps required for solid tetrahydropyran methanamine analogs. The 95% purity specification and defined storage conditions (4°C) support direct integration into liquid handling robotic workflows for amide coupling, reductive amination, and sulfonamide formation reactions. This operational advantage reduces workflow complexity and potential solvent compatibility issues compared to solid-state analogs .

Scenario 3: Metabolic Stability Optimization via Quaternary Carbon Scaffold Incorporation

Lead optimization programs seeking to improve the metabolic stability of tetrahydropyran-containing compounds can incorporate this building block to exploit the steric protection conferred by the quaternary carbon center at the 4-position. Class-level evidence indicates that 4-position substitution on tetrahydropyran scaffolds modulates metabolic stability in human liver microsomes. The geminal ethoxy and methanamine substitution pattern creates a sterically hindered environment that may reduce oxidative metabolism of derived amide and sulfonamide products compared to analogs derived from secondary carbon building blocks .

Scenario 4: Multi-Target Medicinal Chemistry Programs in Ion Channel, Neurodegeneration, Inflammation, and Oncology

Research groups with diversified medicinal chemistry portfolios across ion channel modulation (hNav1.7), neurodegeneration (SMN), inflammation (iNOS), and oncology (protein kinase D) can standardize on this compound as a common building block with documented precedent across all four therapeutic areas. This cross-target validation reduces the procurement and inventory complexity of maintaining separate building blocks for each target class while providing documented synthetic utility in each area. The primary amine functional group enables versatile derivatization via amide bond formation, reductive amination, and sulfonamide synthesis across all target classes .

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